Olumacostat Glasaretil

説明

特性

IUPAC Name |

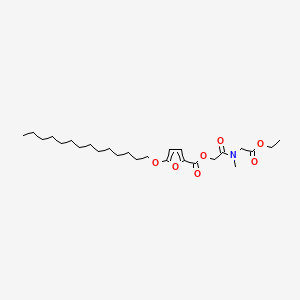

[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJLDICZGDFWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301128270 | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261491-89-7 | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261491-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olumacostat glasaretil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261491897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olumacostat glasaretil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl-5-(tetradecyloxy)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLUMACOSTAT GLASARETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6JDK2PLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Olumacostat Glasaretil in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the creation of fatty acids from acetyl-CoA and malonyl-CoA. A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1][2][3] ACC exists in two isoforms, ACC1 and ACC2, with ACC1 being predominant in lipogenic tissues like the liver and sebaceous glands.[2] The central role of ACC in lipid production has made it an attractive target for therapeutic intervention in various metabolic diseases and conditions characterized by excess lipid synthesis, such as acne vulgaris.[1][3]

Olumacostat Glasaretil (formerly known as DRM01) is a small molecule inhibitor of ACC designed for topical application.[4][5] It is a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known ACC inhibitor, engineered for enhanced delivery into the skin.[4][6] This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on fatty acid synthesis based on preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the enzymatic activity of Acetyl-CoA Carboxylase (ACC).[3] By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of fatty acids.[2] This inhibition leads to a reduction in the downstream production of various lipid species that contribute to sebum formation.[3][7] Furthermore, the reduction in malonyl-CoA can lead to an increase in fatty acid oxidation, as malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.[2][8]

Preclinical In Vitro Studies

In vitro studies using primary and transformed human sebocytes have been instrumental in elucidating the direct effects of this compound on lipid synthesis.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro experiments.

| Concentration | Effect on De Novo Fatty Acid Synthesis ([¹⁴C]-acetate incorporation) | Reference |

| 3 µM | Reduction to at or below baseline levels | [4][6] |

| 20 µM | 85-90% reduction compared to control | [4][9] |

Table 1: Effect of this compound on De Novo Fatty Acid Synthesis in Human Sebocytes

| Lipid Species | Approximate Percent Reduction from Control (at 3 µM) | Reference |

| Triacylglycerol | 86% | [4][6] |

| Cholesteryl/Wax Ester | 57% | [4][6] |

| Diacylglycerol | 51% | [4][6] |

| Cholesterol | 39% | [4][6] |

| Phospholipid | 37% | [4][6] |

Table 2: Reduction in Sebocyte Lipid Levels with this compound Treatment

Experimental Protocol: In Vitro Lipid Synthesis Assay

The following protocol outlines the methodology used to assess the impact of this compound on de novo lipid synthesis in human sebocytes.[4][9]

-

Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using sebocyte growth medium.

-

Stimulation and Treatment: Cells are stimulated with 1 µM human insulin and 1 µM of the Liver X Receptor (LXR) agonist T0901317. Concurrently, cells are treated with increasing concentrations of this compound or TOFA dissolved in a culture medium containing 0.1% DMSO.

-

Radiolabeling: After 24 hours of incubation, the treatment medium is replaced with a labeling medium containing [¹⁴C]-acetate, and the test compounds are reapplied.

-

Harvesting: Following an additional 16-hour incubation period, the cells are harvested using trypsin/EDTA.

-

Lipid Extraction and Analysis: Lipids are extracted from the harvested cells, and the amount of incorporated [¹⁴C]-acetate is quantified using liquid scintillation counting as a measure of de novo fatty acid synthesis.

Preclinical In Vivo Studies

In vivo studies in animal models have provided evidence for the efficacy of topical this compound and its mechanism of action.

Key Findings

Topical application of this compound, but not its active metabolite TOFA, led to a significant reduction in the size of sebaceous glands in hamster ears, highlighting the importance of the prodrug formulation for in vivo delivery.[4][6] HPLC analysis of hamster ear extracts demonstrated that treatment with this compound resulted in increased levels of ACC and an elevated ratio of acetyl-CoA to free CoA, which is consistent with the inhibition of ACC and an increase in fatty acid oxidation.[3][4] Furthermore, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging in Yorkshire pigs showed that topically applied this compound accumulates preferentially in the sebaceous glands compared to the surrounding dermis.[3][4]

Clinical Development

This compound has been evaluated in clinical trials for the treatment of acne vulgaris.

Phase II Clinical Trial Data

A Phase IIa multicenter, randomized, vehicle-controlled study evaluated the safety and efficacy of this compound 7.5% gel in patients with moderate to severe facial acne vulgaris.[10]

| Outcome Measure (at Week 12) | This compound 7.5% (n=53) | Vehicle (n=55) | P-value |

| Mean Percent Reduction in Inflammatory Lesions | -63.9% | -45.9% | 0.0006 |

| Mean Percent Reduction in Non-inflammatory Lesions | -48.1% | -28.8% | 0.0025 |

| Patients with ≥2-grade Improvement in IGA | 24.5% | 7.3% | 0.0070 |

Table 3: Efficacy Results from Phase IIa Clinical Trial of this compound [10] IGA: Investigator Global Assessment

A subsequent Phase IIb dose-ranging study showed a significant reduction in both inflammatory and non-inflammatory acne lesions compared to vehicle at week 12, with the 7.5% twice-daily dose showing the most significant improvements.[11]

| Treatment Group | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions |

| OG 7.5% twice-daily | -15.0 | -17.5 |

| Combined Vehicle | -10.7 | -9.3 |

| P-value | 0.001 | <0.001 |

Table 4: Key Efficacy Endpoints from Phase IIb Clinical Trial [11]

Phase III Clinical Trials

Two large-scale Phase III pivotal trials, CLAREOS-1 and CLAREOS-2, were conducted to further assess the efficacy and safety of this compound.[12][13] These trials enrolled a total of 1,503 patients with moderate-to-severe acne vulgaris.[13] Unfortunately, the trials did not meet their co-primary endpoints, as the reductions in inflammatory and non-inflammatory lesions were not statistically significant compared to the vehicle groups.[12][13]

| Trial | Treatment Group | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-inflammatory Lesions |

| CLAREOS-1 | This compound | 14.3 | 14.8 |

| Vehicle | 13.7 | 11.2 | |

| CLAREOS-2 | This compound | 16.6 | 17.8 |

| Vehicle | 15.3 | 17.4 |

Table 5: Lesion Reduction in Phase III Clinical Trials at Week 12 [12]

Despite not meeting the primary efficacy endpoints, this compound was well-tolerated in the Phase III trials, with most adverse events being mild to moderate in severity.[12][13]

Conclusion

This compound is a potent inhibitor of Acetyl-CoA Carboxylase that has been shown to effectively reduce de novo fatty acid synthesis and the production of various lipid components of sebum in preclinical models. Its mechanism of action, centered on the rate-limiting step of lipogenesis, makes it a rationally designed therapeutic agent for conditions involving excess sebum production. While preclinical and early clinical data were promising for the treatment of acne vulgaris, the Phase III clinical trials did not demonstrate a statistically significant benefit over vehicle. Nevertheless, the development of this compound has provided valuable insights into the role of ACC in sebaceous gland biology and the potential for topical modulation of fatty acid synthesis. These findings may inform future research and development of novel dermatological therapies targeting lipid metabolism.

References

- 1. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medestheticsmag.com [medestheticsmag.com]

- 6. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]

The Impact of Olumacostat Glasaretil on Sebum Lipid Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olumacostat Glasaretil (formerly DRM01) is a topical small molecule designed to address acne vulgaris by targeting the production of sebum, a key factor in the disease's pathogenesis. As a prodrug, this compound is converted to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA), which acts as a potent inhibitor of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, which are foundational components of over 80% of human sebum lipids.[1][2][3][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on the lipid composition of sebum, and the experimental protocols used to ascertain these effects.

Mechanism of Action: Inhibition of De Novo Lipogenesis

The primary mechanism of action for this compound lies in its ability to suppress the synthesis of new fatty acids within the sebaceous glands.[1][2][5] The process begins with the topical application of the prodrug, which is designed for enhanced delivery into the skin.[1][2] Once it reaches the sebocytes, it is converted into its active metabolite, which then inhibits acetyl-CoA carboxylase.

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, this compound effectively reduces the pool of malonyl-CoA available for the fatty acid synthase complex, thereby decreasing the production of new fatty acids. This targeted inhibition leads to a significant reduction in the overall output of sebum from the sebaceous glands.[1][2][3]

Below is a diagram illustrating the signaling pathway for lipogenesis in sebocytes and the point of intervention for this compound.

Quantitative Effects on Sebum Lipid Composition

Treatment with this compound leads to a notable reduction in fatty acid-containing lipid species within sebum. Analyses have demonstrated a decrease in both saturated and monounsaturated fatty acyl chains across a range of lipid classes.[1][2] It is important to note that the fatty acid chain elongation process does not appear to be affected.[1][2]

While specific percentage reductions for each lipid class from this compound studies are not publicly detailed, data from a study on another ACC inhibitor, ACCi-1, provides insight into the expected magnitude of these changes. This study showed that oral administration of the ACC inhibitor for two weeks resulted in significant reductions in lipid species dependent on de novo lipogenesis.[6][7] Conversely, lipids not primarily derived from this pathway, such as cholesterol and squalene, were not significantly reduced.[6][7]

| Lipid Class | Expected Effect of this compound | Quantitative Change (with ACCi-1 as a proxy) | Citation |

| Triacylglycerols | Reduction | ~66% suppression | [6][7] |

| Wax Esters | Reduction | ~66% suppression | [6][7] |

| Free Fatty Acids | Reduction | ~66% suppression | [6][7] |

| Diacylglycerols | Reduction | Data not specified, but reduction observed | [1][2] |

| Phospholipids | Reduction | Data not specified, but reduction observed | [1][2] |

| Cholesteryl Esters | Reduction | Data not specified, but reduction observed | [1][2] |

| Cholesterol | No significant change | Not reduced | [6][7] |

| Squalene | No significant change | Not reduced | [6][7] |

Experimental Protocols

The analysis of sebum lipid composition requires sophisticated analytical techniques to separate and quantify the complex mixture of lipids. The primary methods employed are based on chromatography and mass spectrometry.

Sebum Sample Collection

A non-invasive and standardized method for sebum collection is crucial for reproducible results.

-

Apparatus: Sebutape™ adhesive patches.

-

Procedure:

-

The subject's skin (typically the forehead) is gently cleansed and allowed to dry.

-

A Sebutape™ patch is applied to the skin surface and left in place for a standardized period (e.g., one hour).

-

The patch is carefully removed, having absorbed the surface sebum.

-

Lipid Extraction from Sebutape™

The collected sebum must be efficiently extracted from the collection medium.

-

Materials: Absolute ethanol, ethyl acetate, nitrogen gas stream.

-

Protocol:

-

The Sebutape™ patches are submerged in absolute ethanol.[8]

-

The ethanol is evaporated under a gentle stream of nitrogen until the volume is significantly reduced.[8]

-

A liquid-liquid extraction is performed using ethyl acetate to separate the lipids from more polar matrix components.[8]

-

The final lipid extract is dried and then reconstituted in a solvent mixture suitable for chromatographic analysis (e.g., a 40:40:20 mixture of acetone, methanol, and isopropanol).[9]

-

Sebum Lipid Analysis via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detailed lipid profiling. This allows for the separation of lipid classes and the identification and quantification of individual lipid species. The "TrueMass® Sebum Panel" analyses mentioned in studies of this compound are a specialized form of this methodology.[1][2]

-

Instrumentation:

-

A High-Performance Liquid Chromatography system.

-

A C8 or C18 reversed-phase column with sub 2 µm particle size for high-resolution separation.[9][10]

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Triple Quadrupole (QqQ) instrument, equipped with an Electrospray Ionization (ESI) source.[10]

-

-

Chromatographic Separation:

-

A binary solvent gradient is typically used. For example:

-

Mobile Phase A: 5 mM ammonium formate in water.

-

Mobile Phase B: A mixture of methanol and isopropanol (e.g., 95:5).

-

-

The gradient is programmed to elute lipids from the column based on their polarity, starting with a lower concentration of the organic mobile phase B and gradually increasing to elute the more non-polar lipids like triacylglycerols and wax esters.[9]

-

-

Mass Spectrometry Analysis:

-

The ESI source ionizes the lipid molecules as they elute from the HPLC column.

-

The mass spectrometer is operated in both positive and negative ion modes to detect the full range of lipid classes.

-

Full scan data is acquired to identify the mass-to-charge ratio (m/z) of the intact lipid molecules.

-

Tandem MS (MS/MS) is used to fragment specific ions, providing structural information that aids in the precise identification of the fatty acyl chains within each lipid.[10]

-

Below is a workflow diagram for the experimental analysis of sebum lipids.

Conclusion

This compound represents a targeted approach to acne therapy by directly inhibiting the engine of sebum production—de novo lipogenesis. Its mechanism of action, centered on the inhibition of acetyl-CoA carboxylase, leads to a significant and specific reduction in the fatty acid-containing components of sebum, including triacylglycerols, wax esters, and diacylglycerols. While the development of this compound was halted, the extensive research into its effects provides a valuable framework for understanding the role of de novo lipogenesis in sebaceous gland biology and for the development of future sebum-suppressing therapies. The analytical techniques outlined in this guide are critical for the precise evaluation of such therapies, enabling a detailed understanding of their impact on the complex lipidome of human sebum.

References

- 1. This compound, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medestheticsmag.com [medestheticsmag.com]

- 7. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Trial History of Olumacostat Glasaretil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olumacostat glasaretil (formerly DRM01) was a promising topical drug candidate developed for the treatment of acne vulgaris. Its novel mechanism of action, the inhibition of acetyl-coenzyme A carboxylase (ACC), aimed to directly target sebum production, a key factor in the pathogenesis of acne. This technical guide provides an in-depth review of the clinical trial history of this compound, from early phase studies to the pivotal Phase III trials. It details the experimental protocols, presents quantitative efficacy and safety data in structured tables, and visualizes the key signaling pathway and experimental workflows. Despite showing early promise, the development of this compound was discontinued after the Phase III trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the clinical development of this compound and the broader field of acne therapeutics.

Introduction

Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. A central element in its pathophysiology is the overproduction of sebum by sebaceous glands. This compound was designed as a first-in-class topical agent to address this by inhibiting acetyl-coenzyme A carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, which is a critical process for sebum production.[1][2] By reducing sebum production, this compound was expected to have a significant impact on the development and severity of acne lesions. This document provides a detailed chronicle of its journey through clinical trials.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, after topical application, is converted to its active form, which then inhibits ACC. ACC is a key enzyme in the lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a fundamental building block for the synthesis of fatty acids, which are major components of sebum. By inhibiting ACC, this compound effectively reduces the production of these fatty acids, leading to a decrease in overall sebum production.[3][4]

Clinical Trials

The clinical development of this compound progressed through Phase I, Phase II, and Phase III trials to evaluate its safety, tolerability, and efficacy.

Phase IIa Clinical Trial (NCT02431052)

This was a multicenter, randomized, double-blind, vehicle-controlled study designed to assess the efficacy and safety of this compound 7.5% gel in patients with moderate to severe facial acne vulgaris.[5]

-

Study Design: Patients were randomized in a 1:1 ratio to receive either this compound 7.5% gel or a vehicle gel.[5]

-

Treatment Regimen: The assigned treatment was applied twice daily to the face for 12 weeks.[5]

-

Inclusion Criteria: Patients with a clinical diagnosis of facial acne vulgaris, including a minimum of 20 inflammatory and 25 non-inflammatory lesions, and an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe) were enrolled.

-

Efficacy Endpoints: The primary efficacy endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts and the proportion of patients with at least a 2-grade improvement in IGA score at week 12.[5]

-

Safety Assessments: Safety and tolerability were monitored throughout the study.

| Characteristic | This compound 7.5% (n=53) | Vehicle (n=55) |

| Mean Age (years) | 20.3 | 21.5 |

| Gender (% Female) | 52.8 | 56.4 |

| Race (% Caucasian) | 84.9 | 85.5 |

| Mean Inflammatory Lesion Count | 29.7 | 28.6 |

| Mean Non-inflammatory Lesion Count | 40.9 | 38.8 |

| IGA Score of 3 (Moderate) (%) | 83.0 | 81.8 |

| IGA Score of 4 (Severe) (%) | 17.0 | 18.2 |

Data sourced from the Phase IIa publication.[5]

| Efficacy Endpoint (at Week 12) | This compound 7.5% | Vehicle | p-value |

| Mean Percent Reduction in Inflammatory Lesions | -63.9% | -45.9% | 0.0006 |

| Mean Percent Reduction in Non-inflammatory Lesions | -48.1% | -28.8% | 0.0025 |

| Proportion with ≥2-grade IGA Improvement | 24.5% | 7.3% | 0.0070 |

Data sourced from the Phase IIa publication.[5]

Application-site adverse events were more common in the this compound group but were generally mild to moderate in intensity.[5]

Phase IIb Clinical Trial (NCT02608454)

This dose-ranging study further evaluated the efficacy and safety of different concentrations and dosing frequencies of this compound gel.[3]

-

Study Design: A randomized, double-blind, vehicle-controlled, dose-ranging trial.

-

Treatment Arms: Patients were randomized to one of five arms: this compound 4% once daily, 7.5% once daily, 7.5% twice daily, vehicle once daily, or vehicle twice daily.[3]

-

Treatment Duration: 12 weeks.[3]

-

Patient Population: 420 patients with moderate to severe facial acne vulgaris.[3]

-

Primary Efficacy Endpoints: The co-primary endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts at week 12.[3]

All this compound treatment groups demonstrated a statistically significant reduction in both inflammatory and non-inflammatory lesion counts compared to the vehicle groups at week 12. The most significant improvements were observed in the 7.5% twice-daily group.[3]

| Efficacy Endpoint (at Week 12) | OG 7.5% Twice Daily | Combined Vehicle | p-value |

| Mean Reduction in Inflammatory Lesions | -15.0 | -10.7 | 0.001 |

| Mean Reduction in Non-inflammatory Lesions | -17.5 | -9.3 | <0.001 |

Data represents the comparison of the 7.5% twice-daily arm to the combined vehicle groups.[3]

Phase III Clinical Trials: CLAREOS-1 (NCT03028363) & CLAREOS-2 (NCT03028376)

Two identical, large-scale, pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound for a potential New Drug Application (NDA) submission.[6][7]

-

Study Design: Two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[6]

-

Patient Population: A total of 1,503 patients (759 in CLAREOS-1 and 744 in CLAREOS-2) aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[6][7]

-

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either this compound 5% topical gel or vehicle, applied twice daily for 12 weeks.[5]

-

Co-Primary Efficacy Endpoints:

-

Absolute change from baseline in inflammatory lesion counts at week 12.[6]

-

Absolute change from baseline in non-inflammatory lesion counts at week 12.[6]

-

Proportion of patients achieving at least a two-grade improvement from baseline to a final IGA score of 0 (clear) or 1 (almost clear) at week 12.[6]

-

-

Long-Term Safety: An open-label extension study, CLARITUDE, was conducted to assess the long-term safety of this compound for up to an additional 36 weeks.[7]

The Phase III trials did not meet their co-primary endpoints. The differences in lesion count reduction and IGA success rates between the this compound and vehicle groups were not statistically significant.[6]

Table 1: Co-Primary Efficacy Endpoint Results for CLAREOS-1

| Efficacy Endpoint (at Week 12) | This compound 5% (n=506) | Vehicle (n=253) |

| Mean Absolute Reduction in Inflammatory Lesions | -14.3 | -13.7 |

| Mean Absolute Reduction in Non-inflammatory Lesions | -14.8 | -11.2 |

| Proportion with ≥2-grade IGA Improvement | 19.1% | 20.8% |

Data sourced from press releases.[6]

Table 2: Co-Primary Efficacy Endpoint Results for CLAREOS-2

| Efficacy Endpoint (at Week 12) | This compound 5% (n=496) | Vehicle (n=248) |

| Mean Absolute Reduction in Inflammatory Lesions | -16.6 | -15.3 |

| Mean Absolute Reduction in Non-inflammatory Lesions | -17.8 | -17.4 |

| Proportion with ≥2-grade IGA Improvement | 16.3% | 11.8% |

Data sourced from press releases.[6]

Consistent with the Phase II studies, this compound was well-tolerated in the Phase III trials. The majority of adverse events were mild or moderate in severity, and there were no treatment-related serious adverse events reported.[6][8]

Discontinuation of Development

Following the failure of the Phase III pivotal trials to meet their primary efficacy endpoints, Dermira, Inc. announced the discontinuation of the this compound development program in March 2018.[9]

Conclusion

The clinical development of this compound represents a significant effort to bring a novel mechanism of action to the topical treatment of acne vulgaris. While the Phase II studies showed promising results, the larger and more robust Phase III trials did not confirm these efficacy findings, ultimately leading to the termination of the program. This technical guide provides a comprehensive summary of the clinical trial data and methodologies for this compound, serving as a valuable case study for researchers and drug developers in the field of dermatology. The journey of this compound underscores the challenges of translating early-phase clinical success into late-stage confirmation and highlights the complexities of developing new treatments for common dermatological conditions.

References

- 1. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 2. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. medestheticsmag.com [medestheticsmag.com]

- 5. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]

- 7. Dermira Completes Patient Enrollment in Two Phase 3 Pivotal [globenewswire.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Notes and Protocols for Olumacostat Glasaretil Treatment in SEB-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in-vitro treatment of the immortalized human sebocyte cell line, SEB-1, with Olumacostat Glasaretil (OG). This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, offering a targeted approach for studying sebum production and the effects of its inhibition.

Mechanism of Action

This compound is a prodrug that, once inside the cell, is converted to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA). TOFA inhibits ACC, which catalyzes the conversion of acetyl-CoA to malonyl-CoA. This inhibition effectively blocks the initial committed step of fatty acid biosynthesis, leading to a reduction in the production of various lipid species that constitute sebum.[1][2][3]

Quantitative Data Summary

Treatment of sebocytes with this compound has been shown to significantly reduce the synthesis of major lipid classes. The following table summarizes the percentage reduction of various lipids in sebocytes treated with 3 μM this compound.

| Lipid Species | Mean Percentage Reduction from Control |

| Triacylglycerol | 86% |

| Cholesteryl/Wax Ester | 57% |

| Diacylglycerol | 51% |

| Cholesterol | 39% |

| Phospholipids | 37% |

Data compiled from studies on human sebocytes.[1][2]

Furthermore, in SEB-1 cell cultures, treatment with 20 μM this compound resulted in an 85%-90% reduction in the incorporation of ¹⁴C-acetate, indicating a substantial decrease in de novo fatty acid synthesis.[1][2]

Experimental Protocols

SEB-1 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the SEB-1 human sebocyte cell line.

Materials:

-

SEB-1 cell line

-

Sebocyte Growth Medium (e.g., Sebomed® Basal Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and specific growth factors)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Cell culture flasks (T-75)

-

6-well or 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing and Seeding:

-

Rapidly thaw the cryopreserved vial of SEB-1 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed Sebocyte Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.

-

-

Maintenance:

-

Change the culture medium every 2-3 days.

-

Passage the cells when they reach 70-80% confluency.

-

-

Subculturing:

-

Aspirate the medium and wash the cells with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin with an equal volume of growth medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.

-

This compound Treatment Protocol

This protocol details the treatment of SEB-1 cells with this compound to assess its impact on lipid synthesis.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

SEB-1 cells cultured in appropriate plates (e.g., 6-well or 96-well)

-

Sebocyte Growth Medium

Procedure:

-

Preparation of Stock Solution:

-

Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

-

Treatment:

-

Seed SEB-1 cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working solutions of this compound by diluting the stock solution in Sebocyte Growth Medium to the desired final concentrations (e.g., 3 μM and 20 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24-48 hours).

-

[¹⁴C]-Acetate Incorporation Assay for De Novo Fatty Acid Synthesis

This assay measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate.

Materials:

-

SEB-1 cells treated with this compound as described above.

-

[¹⁴C]-acetate

-

Labeling medium (e.g., serum-free medium)

-

Trypsin-EDTA

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Following the treatment period with this compound, aspirate the treatment medium.

-

Wash the cells with PBS.

-

Add labeling medium containing [¹⁴C]-acetate to each well.

-

Incubate for a defined period (e.g., 4-16 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.[1]

-

Aspirate the labeling medium and wash the cells with cold PBS.

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each sample to account for differences in cell number.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's inhibitory action on lipid synthesis.

Experimental Workflow for this compound Treatment and Analysis

Caption: Experimental workflow for assessing this compound's effect on SEB-1 cells.

References

Application Notes and Protocols: [14C]-Acetate Incorporation Assay for Olumacostat Glasaretil Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olumacostat Glasaretil (formerly DRM01) is a topical drug developed to target acne vulgaris by reducing sebum production. It functions as a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a potent inhibitor of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of new fatty acid synthesis. By inhibiting ACC in the sebaceous glands, this compound effectively decreases the production of lipids that constitute sebum.[1][2][3][4]

The [14C]-acetate incorporation assay is a robust and sensitive method to quantify the rate of de novo lipid synthesis in cultured cells, such as human sebocytes. This assay serves as a critical tool for evaluating the efficacy of ACC inhibitors like this compound. The principle of the assay involves supplying cells with radiolabeled [14C]-acetate, a fundamental precursor for fatty acid synthesis. The amount of radioactivity incorporated into the cellular lipid fraction is directly proportional to the rate of DNL. A reduction in [14C]-acetate incorporation in the presence of an inhibitor indicates its efficacy in blocking lipid synthesis.

Mechanism of Action of this compound

This compound is a prodrug that is topically delivered and accumulates in the sebaceous glands.[1][3] In the skin, it is converted to its active form, TOFA, which then inhibits acetyl-CoA carboxylase (ACC). ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the fatty acid synthesis pathway.[5][6][7] By blocking this step, this compound effectively reduces the synthesis of fatty acids and, consequently, the production of sebum, a key factor in the pathophysiology of acne vulgaris.[1][4]

Signaling Pathway of Acetyl-CoA Carboxylase in Lipogenesis

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting lipid synthesis and its effects on various lipid species in human sebocytes.

Table 1: Inhibition of [14C]-Acetate Incorporation in SEB-1 Sebocytes

| This compound Concentration | Mean Inhibition of [14C]-Acetate Incorporation | Reference |

| 20 µM | 85% - 90% | [2][3][8] |

| 3 µM | Reduction to at or below baseline levels | [2][3] |

Table 2: Reduction of Lipid Species in Primary Human Sebocytes at 3 µM this compound

| Lipid Species | Mean Reduction from Control | Reference |

| Triacylglycerol | ~86% | [2][3][8] |

| Cholesteryl/Wax Ester | ~57% | [2][3][8] |

| Diacylglycerol | ~51% | [2][3][8] |

| Cholesterol | ~39% | [2][3][8] |

| Phospholipids | ~37% | [2][3][8] |

Experimental Protocols

[14C]-Acetate Incorporation Assay Workflow

References

- 1. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Acetyl-CoA carboxylase 1–dependent lipogenesis promotes autophagy downstream of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.columbia.edu [research.columbia.edu]

- 6. Metabolism of [2-14C]acetate and its use in assessing hepatic Krebs cycle activity and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwm.edu [uwm.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: Olumacostat Glasaretil in the Hamster Ear Model for In Vivo Sebaceous Gland Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olumacostat Glasaretil (formerly DRM01) is a potent and specific inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo synthesis of fatty acids.[1][2][3][4] Inhibition of ACC leads to a reduction in the production of sebum, a key factor in the pathogenesis of acne vulgaris.[3][5][6] The hamster ear model is a well-established and relevant preclinical model for studying sebaceous gland biology and the effects of sebosuppressive agents.[2][7][8] The sebaceous glands in the hamster ear are numerous, large, and share morphological and physiological similarities with human sebaceous glands, including androgen sensitivity.[7][8] This document provides detailed application notes and protocols for utilizing the hamster ear model to evaluate the in vivo efficacy of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Sebocytes

This table summarizes the percentage reduction of various lipid classes in cultured human sebocytes following treatment with this compound.

| Lipid Class | Concentration of this compound | Average Reduction (%) |

| Triacylglycerol | 3 µM | ~86% |

| Cholesteryl/Wax Ester | 3 µM | ~57% |

| Diacylglycerol | 3 µM | ~51% |

| Cholesterol | 3 µM | ~39% |

| Phospholipid | 3 µM | ~37% |

| Fatty Acid Synthesis | ||

| [¹⁴C]-acetate incorporation | 20 µM | 85-90% |

Data sourced from MedchemExpress and GlpBio.[2][9]

Table 2: In Vivo Effects of this compound in the Hamster Ear Model

| Parameter | Treatment Group | Observation |

| Sebaceous Gland Size | Topical this compound | Significantly reduced |

| Acetyl-CoA to Free CoA Ratio | Topical this compound | Increased |

| ACC Levels | Topical this compound | Increased |

These findings are consistent with the inhibition of ACC.[2][3][4]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of Acetyl-CoA Carboxylase (ACC), which blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.

References

- 1. The hamster ear sebaceous glands. I. Examination of the regional variation by stripped skin planimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hamster ear model for sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 4. Hormonal control of hamster ear sebaceous gland lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imavita.com [imavita.com]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of a tissue culture system for hamster sebaceous gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulating Olumacostat Glasaretil for Topical Delivery: Application Notes and Protocols for Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Olumacostat Glasaretil, a potent acetyl-CoA carboxylase (ACC) inhibitor, for topical delivery in a laboratory environment. This document outlines the mechanism of action, physicochemical properties, and detailed protocols for preparing various topical formulations, along with methods for their characterization and quality control.

Introduction to this compound

This compound (formerly DRM01) is a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known inhibitor of ACC.[1][2] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of fatty acids that are major components of sebum.[3][4] By inhibiting ACC in the sebaceous glands, this compound effectively reduces sebum production, a key factor in the pathogenesis of acne vulgaris.[3][4][5] Its design as a prodrug enhances its delivery to the sebaceous glands when applied topically.[1]

Mechanism of Action

This compound penetrates the skin and is metabolized to its active form, which then inhibits acetyl-CoA carboxylase. This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. The inhibition of this pathway leads to a decrease in the production of lipids that constitute sebum.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing stable and effective topical formulations.

| Property | Value | Reference |

| Molecular Formula | C26H43NO7 | [1][6] |

| Molecular Weight | 481.62 g/mol | [1][2] |

| CAS Number | 1261491-89-7 | [2] |

| Appearance | Not specified (likely a solid) | |

| Solubility | ||

| Water | < 0.1 mg/mL (insoluble) | [2][7] |

| DMSO | 125 mg/mL (259.54 mM) | [2][7] |

| Ethanol | Data not available | |

| Propylene Glycol | Data not available | |

| Isopropyl Myristate | Data not available | |

| Oleic Acid | Data not available | |

| LogP (predicted) | 7.2 | [1] |

Note: Experimental determination of solubility in common pharmaceutical solvents is highly recommended for formulation development.

Experimental Protocols for Topical Formulations

Given the hydrophobic nature of this compound (LogP ~7.2), formulation strategies should focus on enhancing its solubility and partitioning into the skin. The following protocols provide a starting point for developing cream, gel, and ointment formulations. The concentration of this compound can be varied, but clinical trials have investigated concentrations up to 7.5%.[8]

General Workflow for Formulation Development

Protocol for Oil-in-Water (O/W) Cream

This protocol is a general guideline for preparing an O/W cream. The choice of oils, emulsifiers, and other excipients should be guided by pre-formulation solubility and compatibility studies.

Materials:

-

Oil Phase:

-

This compound

-

Solvent for API (e.g., Oleic Acid, Isopropyl Myristate - to be determined based on solubility)

-

Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)

-

Stiffening agent (e.g., Cetyl Alcohol, Stearic Acid)

-

Emollient (e.g., Mineral Oil, Sweet Almond Oil)

-

-

Aqueous Phase:

-

Purified Water

-

Humectant (e.g., Glycerin, Propylene Glycol)

-

Preservative (e.g., Phenoxyethanol, Parabens)

-

-

Equipment:

-

Beakers

-

Water bath or heating mantle

-

Homogenizer or high-shear mixer

-

Magnetic stirrer and stir bars

-

pH meter

-

Weighing balance

-

Procedure:

-

Preparation of the Oil Phase: a. Weigh the required amounts of the oil-soluble components (emulsifiers, stiffening agents, emollients). b. In a separate beaker, dissolve the calculated amount of this compound in a suitable solvent with gentle heating and stirring if necessary. c. Combine the dissolved API solution with the other oil phase ingredients. d. Heat the oil phase to 70-75°C in a water bath until all components are melted and the mixture is uniform.[9][10]

-

Preparation of the Aqueous Phase: a. Weigh the purified water, humectant, and preservative into a separate beaker. b. Heat the aqueous phase to 70-75°C in a water bath.[9][10]

-

Emulsification: a. Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer or homogenizer.[9] b. Continue mixing for 10-15 minutes to form a uniform emulsion.

-

Cooling and Final Additions: a. Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer as it cools. b. When the cream has cooled to below 40°C, add any heat-sensitive ingredients.

-

pH Adjustment and Quality Control: a. Once the cream has reached room temperature, measure the pH and adjust if necessary using a suitable pH-adjusting agent (e.g., triethanolamine or citric acid solution). b. Perform quality control tests as outlined in Section 4.

Protocol for Hydrogel Formulation

For a hydrophobic drug like this compound, an emulgel or a hydrogel with a co-solvent system is a suitable approach.

Materials:

-

This compound

-

Solvent/Co-solvent (e.g., Ethanol, Propylene Glycol)

-

Gelling agent (e.g., Carbomer 940, Hydroxypropyl cellulose)

-

Neutralizing agent (e.g., Triethanolamine for Carbomer)

-

Purified Water

-

Preservative

-

Penetration enhancer (optional, e.g., Oleic Acid)

Procedure:

-

Dispersion of Gelling Agent: a. Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is formed. Avoid clumping.

-

Preparation of the Active Phase: a. In a separate container, dissolve this compound in the chosen solvent or co-solvent system. Gentle warming may be required. b. If using a penetration enhancer, add it to this phase.

-

Incorporation of Active Phase: a. Slowly add the active phase to the aqueous gelling agent dispersion while stirring continuously.

-

Gel Formation and Neutralization: a. If using a pH-sensitive gelling agent like Carbomer, slowly add the neutralizing agent dropwise while stirring until a clear, viscous gel is formed. b. Add the preservative.

-

Final Mixing and Quality Control: a. Continue stirring until the gel is homogeneous. b. Measure the pH and perform other quality control tests.

Protocol for Oleaginous Ointment

Oleaginous ointments are suitable for providing an occlusive barrier and enhancing the penetration of hydrophobic drugs.

Materials:

-

This compound

-

Oleaginous base (e.g., White Petrolatum, White Ointment)

-

Levigating agent (e.g., Mineral Oil)

-

Antioxidant (optional, e.g., Butylated Hydroxytoluene - BHT)

Procedure:

-

Levigation of the Drug: a. Weigh the required amount of this compound and place it on an ointment slab or in a mortar. b. Add a small amount of a suitable levigating agent (e.g., mineral oil) and triturate with a spatula or pestle to form a smooth, uniform paste.[11] This step is crucial to reduce particle size and prevent a gritty texture.

-

Geometric Dilution: a. Weigh the oleaginous base. b. Incorporate an amount of the base approximately equal in volume to the drug paste and mix thoroughly.[11] c. Continue adding the base in geometric portions, mixing thoroughly after each addition, until all the base is incorporated and the ointment is uniform.[11]

-

Fusion Method (Alternative): a. If the drug is soluble in the molten base, the fusion method can be used. b. Melt the oleaginous base on a water bath at the lowest possible temperature.[12] c. Dissolve the this compound in the molten base with stirring. d. If using an antioxidant, add it to the molten base. e. Remove from heat and stir continuously until the ointment congeals.[12]

-

Quality Control: a. Perform quality control tests as described in the following section.

Quality Control and Characterization

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated topical products.

Physicochemical Characterization

| Test | Method | Purpose | Acceptance Criteria (Example) |

| Appearance | Visual Inspection | To assess color, odor, and homogeneity. | Homogeneous, uniform, and free from phase separation or visible particles. |

| pH | pH meter | To ensure the pH is within a range that is non-irritating to the skin and ensures drug stability. | pH 4.5 - 6.5 |

| Viscosity and Rheology | Viscometer/Rheometer | To determine the flow properties, which affect spreadability and drug release. | Consistent viscosity profile across batches. |

| Particle/Globule Size | Microscopy, Dynamic Light Scattering (for emulsions) | To assess the size distribution of dispersed particles or oil droplets, which can impact stability and absorption. | Mean globule size < 10 µm for emulsions. |

| Drug Content and Uniformity | HPLC | To quantify the amount of this compound in the formulation and ensure its uniform distribution. | 90% - 110% of the label claim. |

In Vitro Performance Testing

| Test | Method | Purpose |

| In Vitro Release Testing (IVRT) | Franz Diffusion Cells with a synthetic membrane | To measure the rate and extent of drug release from the formulation. |

| In Vitro Permeation Testing (IVPT) | Franz Diffusion Cells with excised human or animal skin | To evaluate the permeation of the drug through the skin layers. |

Stability Testing

Stability testing is critical to determine the shelf-life of the formulation under various storage conditions.

Protocol:

-

Package the formulations in inert, airtight containers.

-

Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze them for the quality control parameters listed in section 4.1.

-

Evaluate any changes in physical appearance, pH, viscosity, and drug content.

Conclusion

The successful formulation of this compound for topical delivery requires a systematic approach, beginning with a thorough understanding of its physicochemical properties and mechanism of action. The protocols provided herein offer a foundation for developing stable and effective cream, gel, and ointment formulations in a laboratory setting. It is imperative to conduct comprehensive characterization and stability studies to ensure the quality and performance of the final product. Further optimization of the formulations should be guided by experimental data, particularly solubility and skin permeation studies.

References

- 1. This compound | C26H43NO7 | CID 89497391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. formulabotanica.com [formulabotanica.com]

- 4. youtube.com [youtube.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. medkoo.com [medkoo.com]

- 7. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 8. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SOP for Preparation of Oil-in-Water Creams – SOP Guide for Pharma [pharmasop.in]

- 10. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 11. Ointments: Preparation & Evaluation of Drug Release | Pharmlabs [pharmlabs.unc.edu]

- 12. philadelphia.edu.jo [philadelphia.edu.jo]

Application Notes and Protocols: Gene Expression Analysis in Sebocytes after Olumacostat Glasaretil Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebocytes, the specialized epithelial cells of the sebaceous glands, are central to the production of sebum, a complex lipid mixture that lubricates and protects the skin. Dysregulation of sebum production is a key factor in the pathogenesis of acne vulgaris. Olumacostat Glasaretil (OG) is a topical pro-drug of a potent inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By targeting ACC, this compound effectively reduces the production of lipids in sebocytes, making it a promising therapeutic agent for acne.[2][3] This document provides detailed application notes and protocols for the analysis of gene expression changes in human sebocytes following exposure to this compound.

Data Presentation: Expected Gene Expression Changes

| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Change in Expression |

| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[4] | Downregulated (feedback inhibition) or Unchanged |

| FASN | Fatty Acid Synthase | Catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. A key enzyme in de novo lipogenesis. | Downregulated |

| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a major component of triglycerides and other lipids. | Downregulated |

| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | A master transcriptional regulator of lipogenic genes, including ACACA, FASN, and SCD.[1] | Downregulated |

| ELOVL1, 3, 6 | Elongation of Very Long Chain Fatty Acids Protein 1, 3, 6 | Involved in the elongation of fatty acids. | Downregulated |

| DGAT1, 2 | Diacylglycerol O-Acyltransferase 1, 2 | Catalyzes the final step in triglyceride synthesis. | Downregulated |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Acetyl-CoA Carboxylase (ACC). This enzyme is a critical downstream effector in the lipogenic signaling pathway, which is often activated by factors such as androgens and insulin-like growth factor 1 (IGF-1). The activation of this pathway leads to the upregulation of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1, in turn, increases the expression of key lipogenic enzymes including ACC and Fatty Acid Synthase (FASN). By inhibiting ACC, this compound directly blocks the synthesis of malonyl-CoA, a crucial building block for fatty acids, thereby bypassing the upstream signaling cascade and effectively reducing lipid production.

References

Application Notes and Protocols for Measuring Olumacostat Glasaretil's Effect on Cell Viability In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olumacostat Glasaretil (formerly DRM01) is a potent, topically administered small molecule inhibitor of acetyl-coenzyme A carboxylase (ACC).[1][2][3][4] ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, which are essential components of sebum.[3][4][5] By inhibiting ACC, this compound effectively reduces the production of lipids in sebocytes, the primary cells of the sebaceous glands.[3][5][6] This mechanism of action made it a therapeutic candidate for acne vulgaris, a condition characterized by excessive sebum production.[4]

These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on cell viability. While its primary activity is the inhibition of lipogenesis, it is crucial to understand its impact on overall cell health and cytotoxicity to determine its therapeutic window and potential off-target effects. The following protocols and guidelines are designed for use with relevant cell lines, such as human immortalized SZ95 sebocytes or primary human sebocytes.

Mechanism of Action: Inhibition of Lipogenesis

This compound is a prodrug that is metabolized to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA).[5][7] TOFA inhibits both ACC1 and ACC2 isoforms. In the context of sebocytes, the inhibition of ACC1 is particularly relevant as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the initial and committed step in fatty acid synthesis. By blocking this step, this compound effectively reduces the pool of fatty acids available for the synthesis of complex lipids that constitute sebum, such as triglycerides and wax esters.

Data Presentation: Effect on Cell Viability

While this compound's primary effect is on lipid metabolism, it is essential to evaluate its impact on cell viability. Studies on a similar ACC inhibitor in SZ95 sebocytes indicated no detectable changes in cell viability at concentrations that effectively inhibited lipogenesis.[8][9] However, the active metabolite, TOFA, has been shown to induce cell death in various cancer cell lines, suggesting that the effects on viability can be cell-type dependent.[10]

The following table summarizes the expected and reported effects of this compound on sebocytes and provides a template for researchers to present their quantitative data from in vitro cell viability assays.

| Cell Line | Compound | Concentration Range | Assay Type | Incubation Time | Observed Effect on Viability | IC50 (µM) |

| Reported Data | ||||||

| SZ95 Human Sebocytes | ACC Inhibitor (ACCi-1) | Not specified | Not specified | Not specified | No detectable change in viability.[8][9] | Not Applicable |

| Experimental Template | ||||||

| e.g., SZ95 Human Sebocytes | This compound | e.g., 0.1 - 100 µM | e.g., MTT Assay | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |

| e.g., Primary Human Sebocytes | This compound | e.g., 0.1 - 100 µM | e.g., CellTiter-Glo | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |

| e.g., HaCaT Keratinocytes | This compound | e.g., 0.1 - 100 µM | e.g., Neutral Red Uptake | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |

Experimental Protocols

To quantitatively assess the effect of this compound on cell viability, standard colorimetric or luminescent assays are recommended. Below are detailed protocols for the MTT and CellTiter-Glo assays, which are suitable for adherent cell lines like sebocytes.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

-

Human sebocyte cell line (e.g., SZ95)

-

Complete cell culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the sebocytes.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is a reasonable starting point.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1][5]

Materials:

-

Human sebocyte cell line (e.g., SZ95)

-

Complete cell culture medium

-

This compound (and vehicle control)

-

Opaque-walled 96-well plates (suitable for luminescence)

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 5,000-10,000 sebocytes per well in 100 µL of complete medium in an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add the compound to the wells as described in the MTT protocol.

-

Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent directly to each well (the volume should be equal to the volume of the cell culture medium in the well).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_treated / Luminescence_vehicle_control) * 100

-

References

- 1. ch.promega.com [ch.promega.com]

- 2. promega.com [promega.com]

- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Olumacostat Glasaretil Delivery to Sebaceous Glands

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olumacostat Glasaretil. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its delivery to sebaceous glands.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of a potent acetyl-CoA carboxylase (ACC) inhibitor.[1] ACC is the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By inhibiting ACC in sebocytes, this compound reduces the production of lipids that are major components of sebum.[1][3] This leads to a decrease in overall sebum production and a reduction in the size of sebaceous glands.[1][3]

Q2: Why is a prodrug strategy used for this compound?

A2: The active form of the drug, 5-(tetradecyloxy)-2-furoic acid, has limited ability to penetrate the skin and reach the sebaceous glands. This compound is a more lipophilic version designed to enhance its delivery into the pilosebaceous unit.[1] Once it reaches the target tissue, it is converted to its active form.

Q3: What are the expected effects of this compound on sebocytes in vitro?

A3: In vitro studies on human sebocytes have shown that this compound inhibits the synthesis of various lipids, including triglycerides, wax esters, and cholesteryl esters.[1] This leads to a significant reduction in the total lipid content within the cells.

Q4: What in vivo models are suitable for evaluating the delivery of this compound to sebaceous glands?

A4: The hamster ear model is a well-established and relevant model for studying sebaceous gland activity and the effects of topical treatments.[4][5][6] The sebaceous glands in the hamster ear are large and numerous, making them suitable for histological and biochemical analysis.[4] Yorkshire pigs are also used as their skin is physiologically similar to human skin.[1]

Q5: Has this compound been successful in clinical trials?

A5: While Phase II clinical trials for a 7.5% this compound gel showed promising results in reducing acne lesions, the subsequent Phase III trials did not meet their primary endpoints for efficacy.[7][8][9]

Troubleshooting Guides

Formulation and Drug Delivery

Q: My this compound formulation appears unstable (e.g., phase separation, crystallization). What could be the cause and how can I fix it?

A:

-

Potential Cause: Improper selection or concentration of excipients such as emulsifiers, stabilizers, or solubilizers. The pH of the formulation may also be a factor.

-

Troubleshooting Steps:

-

Review Excipient Compatibility: Ensure all excipients are compatible with this compound. A list of common topical excipients can be found in pharmaceutical formulation handbooks.

-

Optimize Emulsifier/Stabilizer Concentration: Titrate the concentration of your emulsifying and stabilizing agents to find the optimal balance for your specific vehicle system.

-

pH Adjustment: Evaluate the pH of your formulation. Adjusting the pH with buffering agents may improve the stability of the emulsion and the solubility of the drug.

-

Solubility Enhancement: Consider the use of co-solvents like propylene glycol or polyethylene glycol to improve the solubility of this compound in your formulation.

-

Q: I am observing poor penetration of this compound into the skin in my in vitro model. What are some strategies to improve delivery?

A:

-

Potential Cause: The vehicle composition may not be optimal for traversing the stratum corneum and reaching the pilosebaceous unit.

-

Troubleshooting Steps:

-

Incorporate Penetration Enhancers: The inclusion of chemical penetration enhancers such as fatty acids (e.g., oleic acid) or glycols can help to reversibly disrupt the stratum corneum and facilitate drug permeation.

-

Lipid-Based Carrier Systems: Consider formulating this compound in a lipid-based carrier like a nanoemulsion or liposomes. These systems can improve the partitioning of the lipophilic drug into the skin.

-

Optimize Vehicle Viscosity: The viscosity of your formulation can impact drug release and skin retention time. Experiment with different gelling agents and concentrations to achieve the desired consistency.

-

In Vitro Sebocyte Experiments

Q: My primary human sebocyte cultures are not proliferating or are detaching from the culture plates. What are the common causes and solutions?

A:

-

Potential Causes: Suboptimal culture medium, improper handling of cells during subculture, or contamination.

-

Troubleshooting Steps:

-

Media Composition: Ensure your sebocyte growth medium contains the necessary supplements, such as fetal bovine serum, human serum, and growth factors. Refer to established protocols for sebocyte culture.

-

Gentle Cell Handling: Sebocytes can be sensitive to enzymatic digestion during passaging. Minimize the exposure time to trypsin and use a trypsin inhibitor to neutralize its activity.

-

Feeder Layer: For primary cultures, using a feeder layer of mitomycin-C-treated 3T3 fibroblasts can improve sebocyte attachment and proliferation.

-

Contamination Check: Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and ensure aseptic technique.

-

Q: I am not observing the expected decrease in lipid production in my sebocyte cultures after treatment with this compound. What could be the issue?

A:

-

Potential Causes: Insufficient drug concentration, inadequate incubation time, or issues with the lipid quantification assay.

-

Troubleshooting Steps:

-